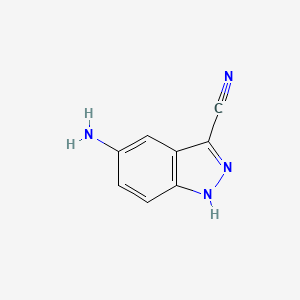

Ethyl(methoxy)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl(methoxy)amine hydrochloride is a chemical compound that has been studied in various contexts, particularly in the synthesis of enantiopure amines and other organic compounds. It serves as a key intermediate in the preparation of certain pharmaceuticals and fine chemicals due to its reactivity and ability to introduce the methoxyamine moiety into target molecules .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in several studies. For instance, the lipase-catalyzed preparation of enantiopure amines has been reported to be significantly enhanced by using methoxy acetoxy acid derivatives, which suggests that this compound could potentially be used in similar enzymatic processes . Additionally, ethyl 2-(N-methoxy) imino-2-phenylacetate was synthesized from ethyl phenyl glyoxylate and methoxy amine hydrochloride, indicating that this compound can be effectively used in organic synthesis under catalytic conditions .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined using various spectroscopic techniques. For example, the structure of ethyl 2-(N-methoxy) imino-2-phenylacetate was confirmed by 1H NMR, 13C NMR, IR, and GC-MS, which are standard methods for structural elucidation in organic chemistry . Furthermore, the crystal structure of a cobalt complex containing a methoxycarbonyl ethyl group has been determined by X-ray analysis, demonstrating the utility of this compound derivatives in coordination chemistry and asymmetric catalysis .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The compound has been used in the synthesis of heterocyclic compounds, where it reacts with other reagents to form new bonds and introduce functional groups that are essential for the target molecules . The reactivity of methoxychlor derivatives has also been studied, providing insights into the potential transformations that this compound might undergo under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are crucial for their application in synthesis and other chemical processes. For example, the solubility and partition coefficients of methoxychlor derivatives have been determined, which are important parameters for understanding the behavior of these compounds in various solvents and environments . These properties are likely to be relevant for this compound as well, influencing its reactivity and suitability for specific applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Ethyl(methoxy)amine hydrochloride is utilized in the synthesis of various compounds. For instance, it aids in synthesizing ethyl 2-(N-methoxy) imino-2-phenylacetate, which demonstrates significant yields in the presence of alkali catalysts (Li Zhong-mei, 2012).

- It plays a role in amidation reactions, where it assists in the direct aminolysis of esters by ammonia to yield primary amides (M. Bundesmann et al., 2010).

Pharmaceutical Synthesis

- This compound is significant in the asymmetric synthesis of pharmaceuticals, such as Clopidogrel hydrogen sulfate (S. Sashikanth et al., 2013) and Levetiracetam (V. Raju et al., 2014).

Material Science and Engineering

- In material science, it's used in the synthesis of pH-responsive block copolymers, such as methoxy poly(ethylene glycol)-b-poly[5-methacrylamido-pentylamine hydrochloride], showcasing unique aggregation behavior in different pH environments (Hong Wang et al., 2013).

Environmental and Safety Considerations

- This compound is involved in controlling genotoxins like ethyl chloride and methyl chloride during the preparation of amine hydrochloride salts, highlighting its importance in reducing harmful byproducts in chemical processes (Qiang Yang et al., 2009).

Analytical Chemistry

- It has applications in analytical chemistry for simultaneous profiling analysis of compounds by gas chromatography and mass spectrometry, showcasing its role in advanced analytical techniques (M. Paik et al., 2006).

Biomedical Applications

- This compound is used in the development of photolabile amine protecting groups for multistep flow synthesis in biomedical research, aiding in the synthesis of complex molecules for medical applications (Han Yueh et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .

Biochemical Pathways

It is known that the compound can participate in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

It is known that the compound can form imine derivatives when reacted with aldehydes and ketones . These imine derivatives can have various effects on the cell, depending on the specific targets and pathways involved .

Action Environment

It is known that the compound is stable under normal storage conditions .

Propriétés

IUPAC Name |

N-methoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUULGKHTMXMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195657-97-6 |

Source

|

| Record name | ethyl(methoxy)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)